molecular formula C27H28O6S2 B12810086 (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) CAS No. 56306-52-6

(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate)

Cat. No.: B12810086
CAS No.: 56306-52-6
M. Wt: 512.6 g/mol
InChI Key: RGYGBQIJJSZHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) is a complex organic compound with a unique structure It is characterized by a tetrahydro-1,4-methanonaphthalene core, which is bis-substituted with methylene groups and further functionalized with 4-methylbenzene-1-sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-1,4-methanonaphthalene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The resulting adduct is then subjected to further functionalization to introduce the methylene groups and the sulfonate esters.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) can undergo various chemical reactions, including:

    Oxidation: The methylene groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The sulfonate esters can be reduced to form alcohols.

    Substitution: The sulfonate groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities. For instance, they could be investigated for their interactions with enzymes or receptors.

Medicine

In medicine, this compound or its derivatives might be studied for their potential therapeutic effects. This includes exploring their efficacy as drug candidates for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A simpler analog without the methylene and sulfonate groups.

    1,4-Methanonaphthalene: Lacks the tetrahydro and methylene groups.

    4-Methylbenzenesulfonate Esters: Compounds with similar sulfonate ester groups but different core structures.

Uniqueness

The uniqueness of (1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diyl)bis(methylene) bis(4-methylbenzene-1-sulfonate) lies in its combination of a rigid bicyclic core with flexible methylene linkers and reactive sulfonate ester groups. This structural arrangement provides distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

56306-52-6

Molecular Formula

C27H28O6S2

Molecular Weight

512.6 g/mol

IUPAC Name

[10-[(4-methylphenyl)sulfonyloxymethyl]-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H28O6S2/c1-18-7-11-20(12-8-18)34(28,29)32-16-26-24-15-25(23-6-4-3-5-22(23)24)27(26)17-33-35(30,31)21-13-9-19(2)10-14-21/h3-14,24-27H,15-17H2,1-2H3

InChI Key

RGYGBQIJJSZHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3CC(C2COS(=O)(=O)C4=CC=C(C=C4)C)C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.